4-Amino-6-chloropyrimidine-5-carboxamide
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Overview
Description
4-Amino-6-chloropyrimidine-5-carboxamide is a heterocyclic aromatic compound with the molecular formula C5H5ClN4O and a molecular weight of 172.57 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyrimidine-5-carboxamide typically involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atoms with amino groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Ammonia, amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro derivatives .
Scientific Research Applications
4-Amino-6-chloropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes such as inflammation, viral replication, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-6-chloropyrimidine-5-carboxamide include:
- 4-Amino-5-chloropyrimidine
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde
- 4,6-Dichloropyrimidine-5-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. For example, the presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets .
Biological Activity
4-Amino-6-chloropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with an amino group at the 4-position and a carboxamide group at the 5-position, contributing to its biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Mechanism of Action : Compounds targeting CDK4 and CDK6 can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells. For example, one study reported that related pyrimidine derivatives exhibited IC50 values ranging from 2.95 to 3.37 µM against various cancer cell lines, suggesting significant antiproliferative effects .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
XIII | Melanoma | 3.37 | Apoptosis induction |
XIV | HCT-116 | 0.09 | G2/M phase arrest |
XVII | Leukemia SR | 6.15 | Caspase-3 activation |
Antiviral Activity
Another important aspect of the biological activity of pyrimidine derivatives is their antiviral properties. For instance, certain analogues have shown potent inhibitory effects against HIV-1 by targeting integrase and reverse transcriptase.
- Case Study : A study found that methylation at specific positions on the pyrimidine ring significantly affected antiviral activity. Compounds with a benzyl group at the C5 carboxamide position demonstrated maximal cytoprotection without cytotoxicity, with IC50 values ranging from 21 to 230 nM .
Compound | Target Virus | IC50 (nM) | Cytotoxicity |
---|---|---|---|
30 | HIV-1 | 21 | Low |
47 | HIV-1 | 430 | Moderate |
Inhibitory Activity Against Enzymes
Recent research has also focused on the enzyme inhibitory activities of this compound derivatives. For example, studies on β-glucuronidase inhibition have shown promising results:
- Findings : Among synthesized derivatives, one compound exhibited an IC50 of 2.8 µM against β-glucuronidase, significantly outperforming standard inhibitors .
Compound | Enzyme | IC50 (µM) |
---|---|---|
24 | β-glucuronidase | 2.8 |
D-saccharic acid | β-glucuronidase | 45.75 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties and toxicity profiles of these compounds is crucial for their development as therapeutic agents. Studies indicate that many pyrimidine derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics suitable for further development.
Properties
Molecular Formula |
C5H5ClN4O |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)(H2,7,9,10) |
InChI Key |
MOHFMSMLHFWEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)N)N |
Origin of Product |
United States |
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